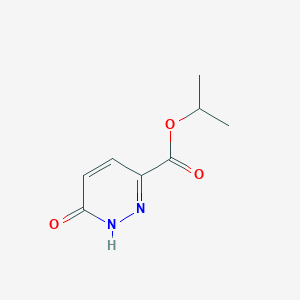

Methyl 5-chloro-6-methylpyrazine-2-carboxylate

Overview

Description

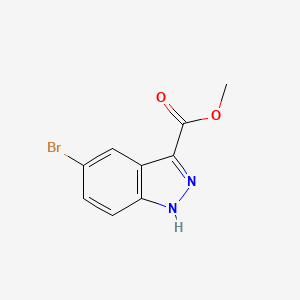

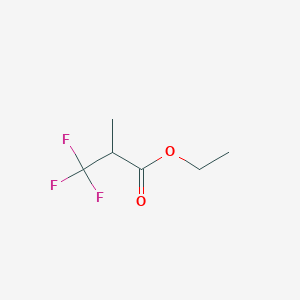

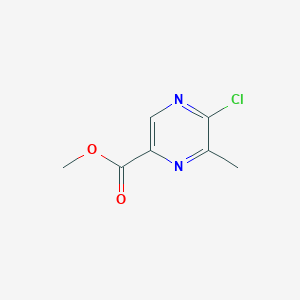

Methyl 5-chloro-6-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.59 g/mol . It is a key material in the preparation of N-methyl-D-aspartate (NMDA) receptors, which play a critical role in regulating synaptic plasticity and cognitive functions such as learning and memory .

Mechanism of Action

Target of Action

Methyl 5-chloro-6-methylpyrazine-2-carboxylate has been identified as an immunomodulator with potential applications in the treatment, prevention, or amelioration of various diseases and disorders, including cancer and infections . One of the key features of this compound is its ability to inhibit the Stimulator of Interferon Genes (STING) pathway .

Mode of Action

The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes . Excessive or dysregulated sting activation has been implicated in the pathology and progression of certain conditions, such as cancer . By antagonizing STING activation, this compound offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .

Biochemical Pathways

The compound’s primary biochemical pathway involves the inhibition of the STING pathway . This pathway is crucial for immune response regulation, particularly in the activation of interferon genes . By inhibiting this pathway, the compound can potentially modulate immune responses, making it a promising candidate for the treatment of diseases like cancer where aberrant STING signaling is implicated .

Pharmacokinetics

It is known that the compound exhibits moderate hydrophobicity and the ability to interact with polar substances These properties could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune responses. By inhibiting the STING pathway, the compound can potentially regulate the activation of interferon genes . This could lead to a decrease in the pathology and progression of certain conditions, such as cancer, where aberrant STING signaling is implicated .

Action Environment

The action environment of this compound could be influenced by various factorsSafety precautions should be taken when handling this compound, including proper ventilation, personal protective equipment, and following safety procedures outlined in the Material Safety Data Sheet (MSDS) or provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

Methyl 5-chloro-6-methylpyrazine-2-carboxylate exhibits moderate hydrophobicity and the ability to interact with polar substances . It contains four hydrogen bond acceptors, enabling potential interactions with other molecules . Notably, researchers have explored its potential as an inhibitor of monoacylglycerol lipase (MAGL) based on related patents and its availability from chemical vendors .

Cellular Effects

One of the key features of this compound is its ability to inhibit the Stimulator of Interferon Genes (STING) pathway . The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes .

Molecular Mechanism

By antagonizing STING activation, this compound offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .

Preparation Methods

The synthesis of Methyl 5-chloro-6-methylpyrazine-2-carboxylate involves several steps:

-

Preparation of Methyl 5-(bromomethyl)pyrazine-2-carboxylate: : The solution of methyl 5-methylpyrazine-2-carboxylate in acetic acid is added to bromine at room temperature. The reaction mixture is heated at 80°C for 45 minutes. After removing acetic acid, the residue is basified with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude product is purified by silica gel column chromatography using 20% ethyl acetate in hexane .

-

Formation of Methyl 5-(aminomethyl)pyrazine-2-carboxylate Hydrochloride: : The solution of methyl 5-(bromomethyl)pyrazine-2-carboxylate in chloroform is added to hexamethylene tetramine and stirred at room temperature for 18 hours. The solid formed is filtered, dried, and suspended in methanol. Concentrated hydrochloric acid is added, and the reaction mixture is heated at 75°C for 3 hours. The residue is triturated with diethyl ether and dried to obtain the product .

-

Synthesis of Methyl 5-((3-chloro-4-fluorophenylsulfonamido)methyl)pyrazine-2-carboxylate: : The suspension of methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride in dichloromethane is added to triethylamine followed by 4-fluoro-3-chlorobenzenesulfonyl chloride. The reaction mixture is stirred at room temperature for 1 hour, diluted with dichloromethane, washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using 40% ethyl acetate in hexane .

Chemical Reactions Analysis

Methyl 5-chloro-6-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include bromine, hexamethylene tetramine, and 4-fluoro-3-chlorobenzenesulfonyl chloride . The major products formed from these reactions include methyl 5-(bromomethyl)pyrazine-2-carboxylate, methyl 5-(aminomethyl)pyrazine-2-carboxylate hydrochloride, and methyl 5-((3-chloro-4-fluorophenylsulfonamido)methyl)pyrazine-2-carboxylate .

Scientific Research Applications

Methyl 5-chloro-6-methylpyrazine-2-carboxylate has several scientific research applications:

Pharmaceutical Research: It is used as a key material in the preparation of NMDA receptors, which are crucial for cognitive functions and synaptic plasticity.

Chemical Research: Its moderate hydrophobicity and ability to interact with polar substances make it valuable in various chemical reactions and formulations.

Immunomodulation: This compound can inhibit the Stimulator of Interferon Genes (STING) pathway, making it a promising immunomodulator for diseases like cancer.

Comparison with Similar Compounds

Methyl 5-chloro-6-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:

Methyl 5-methylpyrazine-2-carboxylate: This compound is a precursor in the synthesis of

Properties

IUPAC Name |

methyl 5-chloro-6-methylpyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-6(8)9-3-5(10-4)7(11)12-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGNGFNQPYMKDDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504556 | |

| Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77168-85-5 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-chloro-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77168-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-chloro-6-methylpyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.